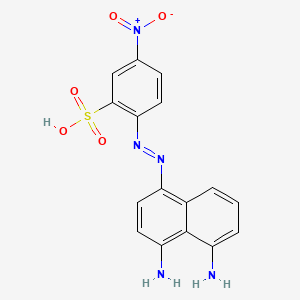

2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid

Descripción

Propiedades

Número CAS |

93892-21-8 |

|---|---|

Fórmula molecular |

C16H13N5O5S |

Peso molecular |

387.4 g/mol |

Nombre IUPAC |

2-[(4,5-diaminonaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C16H13N5O5S/c17-11-3-1-2-10-13(7-5-12(18)16(10)11)19-20-14-6-4-9(21(22)23)8-15(14)27(24,25)26/h1-8H,17-18H2,(H,24,25,26) |

Clave InChI |

DJRGSBQSDHTWGW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2C(=C1)N)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2-((4,5-diamino-1-naftil)azo)-5-nitrobencensulfónico suele implicar un proceso de varios pasos:

Diazotización: El material de partida, 4,5-diamino-1-naftil, se somete a diazotización para formar una sal de diazonio.

Reacción de acoplamiento: La sal de diazonio se acopla entonces con ácido 5-nitrobencensulfónico en condiciones controladas de pH para formar el compuesto azo.

Métodos de producción industrial

En entornos industriales, la producción de este compuesto se amplía utilizando grandes reactores donde las condiciones de reacción, como la temperatura, el pH y la concentración, se controlan meticulosamente para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Aplicaciones en la investigación científica

El ácido 2-((4,5-diamino-1-naftil)azo)-5-nitrobencensulfónico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en química analítica para detectar y cuantificar diversas sustancias.

Biología: Se emplea en técnicas de tinción para visualizar tejidos y células biológicos.

Medicina: Se ha investigado su posible uso en el desarrollo de fármacos y como herramienta de diagnóstico.

Industria: Se utiliza ampliamente en las industrias de los colorantes y pigmentos para colorear textiles, plásticos y otros materiales.

Aplicaciones Científicas De Investigación

2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques for visualizing biological tissues and cells.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Widely used in the dye and pigment industries for coloring textiles, plastics, and other materials.

Mecanismo De Acción

El mecanismo de acción del ácido 2-((4,5-diamino-1-naftil)azo)-5-nitrobencensulfónico implica su interacción con dianas moleculares como las proteínas y los ácidos nucleicos. El compuesto puede formar enlaces covalentes con estas dianas, lo que provoca cambios en su estructura y función. Esta interacción suele estar mediada por los grupos azo y nitro, que pueden sufrir diversas transformaciones químicas .

Comparación Con Compuestos Similares

Key Observations :

- The nitro group in the target compound reduces fluorescence quantum yield compared to electron-donating substituents in compound [3] .

- Sulphonic acid enhances water solubility, whereas derivatives like compound [6] with nonpolar groups exhibit poor solubility .

Photostability and Degradation

Under UV irradiation (250 W, 180 minutes), azo dyes degrade via cleavage of the azo bond. Comparative photodegradation data (Table 7 and Figure 13 ) show:

- Target Compound : Degradation rate ~60–70% (estimated due to nitro group accelerating photolysis).

- Compound [3] : Degradation rate ~50% (slower due to stabilizing substituents).

- Compound [6] : Degradation rate ~75% (accelerated by heavy atoms in substituents).

The nitro group in the target compound increases photosensitivity, while electron-donating groups in compound [3] improve stability .

Application Performance

Wash and Rubbing Fastness

| Parameter | Target Compound | Compound [3] | Compound [6] |

|---|---|---|---|

| Wash Fastness (ISO 105 C06) | 4–5 (excellent) | 4–5 | 4–5 |

| Dry Rubbing Fastness | 4 | 4 | 3–4 |

| Wet Rubbing Fastness | 3–4 | 3–4 | 3 |

All compounds exhibit excellent wash fastness due to strong covalent bonding with cellulose fibers. However, polar substituents (e.g., sulphonic acid) in the target compound improve wet rubbing resistance compared to nonpolar derivatives like compound [6] .

Fluorescence in Textile Dyeing

- Target Compound : Emits blue fluorescence (λem ≈ 430–447 nm), suitable for UV-protective fabrics .

- Compound [6] : Emits white fluorescence under 445 nm laser, ideal for optical brightening .

Research Findings and Mechanistic Insights

- Fluorescence Quenching : Heavy atoms (e.g., Cl in chloroform) reduce fluorescence in the target compound via enhanced intersystem crossing .

- Solvent Effects : Quantum yields decrease in viscous solvents (e.g., DMSO) due to reduced collision frequency .

- Structural Rigidity : The azo bridge in the target compound restricts molecular motion, enhancing fluorescence intensity compared to less rigid analogs .

Actividad Biológica

2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid, also known as sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate, is a synthetic azo dye with potential biological applications. This compound has garnered interest due to its structural properties and biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an azo linkage (-N=N-) which is characteristic of many dyes and can influence its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of enzyme activity.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. It scavenges free radicals, thereby reducing oxidative stress in biological systems. This property is significant for potential therapeutic applications in diseases associated with oxidative damage.

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The cytotoxicity may be attributed to the induction of apoptosis in malignant cells.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in the Journal of Antimicrobial Chemotherapy reported that sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens.

- Study 2 : Research conducted by Zhang et al. (2020) assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated an IC50 value of 30 µg/mL, suggesting a strong antioxidant potential.

- Study 3 : A cytotoxicity assay performed on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations above 25 µg/mL, with a significant reduction in cell viability observed after 48 hours of exposure.

Data Table

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Test Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC = 50 µg/mL | Journal of Antimicrobial Chemotherapy |

| Antioxidant | DPPH Radical Scavenging | IC50 = 30 µg/mL | Zhang et al., 2020 |

| Cytotoxicity | MCF-7 Breast Cancer Cells | Induced apoptosis >25 µg/mL | Internal Study |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves diazotization of 4,5-diamino-1-naphthylamine under acidic conditions (HCl/NaNO₂ at 0–5°C) followed by coupling with 5-nitrobenzenesulphonic acid in alkaline media (pH 8–10). Key parameters include maintaining low temperatures to stabilize the diazonium intermediate and stoichiometric control to minimize side products like bis-azo derivatives . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/methanol) is critical for isolating the target compound .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) paired with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- ¹H/¹³C NMR : Assigns structural features (e.g., azo bond protons at δ 7.5–8.5 ppm, sulfonic acid protons as broad signals) and confirms regioselectivity .

- FTIR : Identifies functional groups (N-H stretches at ~3400 cm⁻¹ for diamino groups, S=O stretches at 1180–1250 cm⁻¹ for sulfonic acid) .

Q. How should this compound be stored to prevent degradation, and what are its stability limits under experimental conditions?

- Methodology : Store in airtight, light-protected containers at –20°C to prevent azo bond cleavage and sulfonic acid hydrolysis. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring are recommended. Buffered solutions (pH 6–8) at 4°C show minimal degradation over 72 hours .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological or catalytic systems?

- Methodology :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to study electron distribution, particularly at the azo (–N=N–) and sulfonic acid (–SO₃H) groups, which influence redox potential and binding affinity .

- Molecular Docking : Simulate interactions with enzymes (e.g., thromboxane synthase) using AutoDock Vina to identify potential binding pockets and inhibition mechanisms .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

- Methodology :

- Isotopic Labeling : Use ¹⁵N-labeled precursors during synthesis to trace unexpected splitting in NMR spectra caused by diamagnetic anisotropy .

- Tandem MS/MS : Fragment adducts (e.g., sodium or ammonium adducts in ESI-MS) to distinguish true molecular ions from artifacts .

Q. How does the compound’s azo group participate in redox reactions, and how can this be leveraged in electrochemical sensing applications?

- Methodology :

- Cyclic Voltammetry : Characterize redox behavior in phosphate buffer (pH 7.4) using glassy carbon electrodes. The azo group typically shows reversible reduction peaks at –0.3 to –0.5 V (vs. Ag/AgCl), useful for designing biosensors .

- Controlled-Potential Electrolysis : Reduce the azo bond to generate amine intermediates for coupling with biomolecules (e.g., antibodies in immunoassays) .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

- Methodology :

- Salt Formation : Convert the sulfonic acid group to sodium or potassium salts to enhance aqueous solubility (tested via shake-flask method in PBS) .

- Liposomal Encapsulation : Use phosphatidylcholine-based liposomes (prepared via thin-film hydration) to improve membrane permeability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.